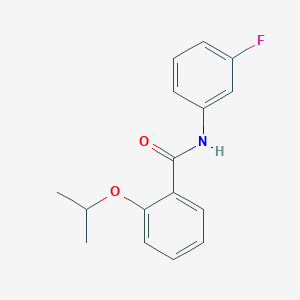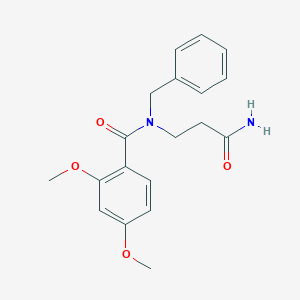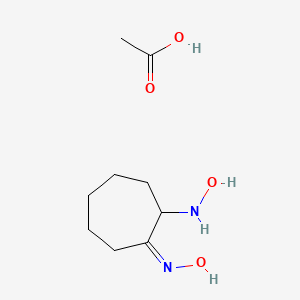
N'-(cyclopentylacetyl)-2-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopentylacetyl)-2-methoxybenzohydrazide, also known as CPA-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPA-2 is a hydrazide derivative that belongs to the class of N-acylhydrazones. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of N'-(cyclopentylacetyl)-2-methoxybenzohydrazide is not fully understood, but it is thought to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N'-(cyclopentylacetyl)-2-methoxybenzohydrazide has also been shown to inhibit the production of reactive oxygen species (ROS) and to modulate the activity of various signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
N'-(cyclopentylacetyl)-2-methoxybenzohydrazide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. In addition, N'-(cyclopentylacetyl)-2-methoxybenzohydrazide has been found to have antioxidant properties and to improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(cyclopentylacetyl)-2-methoxybenzohydrazide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammation. However, the compound has some limitations, including its poor solubility in water and its relatively low bioavailability.
Orientations Futures
There are several future directions for the research on N'-(cyclopentylacetyl)-2-methoxybenzohydrazide. One area of interest is the development of new formulations that improve the solubility and bioavailability of the compound. Another area of research is the investigation of the potential therapeutic applications of N'-(cyclopentylacetyl)-2-methoxybenzohydrazide in various disease conditions, including neurodegenerative diseases, inflammatory bowel disease, and cancer. Further studies are also needed to elucidate the exact mechanism of action of N'-(cyclopentylacetyl)-2-methoxybenzohydrazide and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of N'-(cyclopentylacetyl)-2-methoxybenzohydrazide involves the reaction of 2-methoxybenzohydrazide with cyclopentanone in the presence of acetic acid and sulfuric acid. The reaction mixture is refluxed for several hours, and the resulting product is then purified using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N'-(cyclopentylacetyl)-2-methoxybenzohydrazide has been extensively studied for its potential therapeutic applications in various disease conditions. The compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. N'-(cyclopentylacetyl)-2-methoxybenzohydrazide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N'-(2-cyclopentylacetyl)-2-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-13-9-5-4-8-12(13)15(19)17-16-14(18)10-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMYSGHUYYDOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(cyclopentylacetyl)-2-methoxybenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
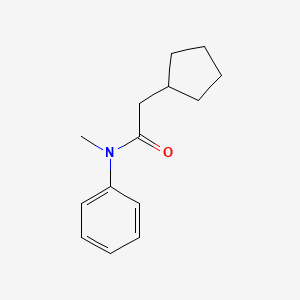


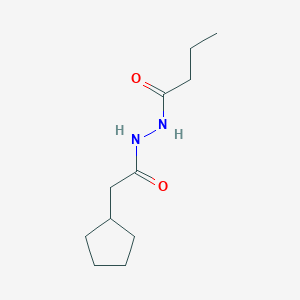
![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)
